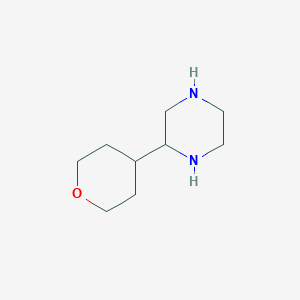
2-(四氢-2H-吡喃-4-基)哌嗪
描述
“2-(tetrahydro-2H-pyran-4-yl)piperazine” is a chemical compound with the molecular formula C9H18N2O . It contains a total of 34 bonds, including 14 non-H bonds, 2 rotatable bonds, 2 six-membered rings, 2 secondary amines (aliphatic), and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of “2-(tetrahydro-2H-pyran-4-yl)piperazine” includes two six-membered rings, two secondary amines (aliphatic), and one ether (aliphatic) . More detailed structural information may be available in specialized chemical databases or literature.
科学研究应用
合成与药物应用
哌嗪化合物在合成各种药物中至关重要。Yousefi 等(2018 年)强调了哌嗪作为催化剂在合成广泛的 2-氨基-3-氰基-4H-吡喃和双吡喃化合物中的作用,这些化合物以其药物相关性而著称。此过程具有简单、高产率和催化剂可回收利用等优点,突出了哌嗪在药物合成中的价值 (Yousefi、Goli-Jolodar 和 Shirini,2018 年).
化学改性与衍生物形成
Clark 和 Elbaum(2007 年)讨论了正交保护哌嗪的产生,为合成各种 2-取代哌嗪铺平了道路。此方法的重要性在于它能够为进一步的化学改性提供一个多功能的支架,这对于开发具有潜在药物应用的化合物至关重要 (Clark 和 Elbaum,2007 年).
抗惊厥和抗菌活性
Aytemir 等(2004 年)合成了 3-羟基-6-甲基-2-取代 4H-吡喃-4-酮衍生物并评估了它们的抗惊厥和抗菌特性。该研究揭示了这些哌嗪衍生物在治疗应用中的潜力,突出了该化合物解决各种健康状况的多功能性 (Aytemir、Çalış 和 Özalp,2004 年).
有机合成中的催化剂
Amirnejad 等(2013 年)证明了无水哌嗪作为合成 2-氨基-4H-吡喃和四氢-4H-色烯的有效催化剂。该研究强调了哌嗪作为多功能催化剂的作用,提供了一种无溶剂、环保且高效的合成这些化合物的方法 (Amirnejad、Naimi-Jamal、Tourani 和 Ghafuri,2013 年).
作用机制
Target of Action
Similar compounds have been reported to interact with the κ-opioid receptor (kor) . The KOR is a type of opioid receptor that binds endogenous opioids and opioid drugs. It plays a significant role in pain perception, mood, and consciousness .
Mode of Action
If it indeed interacts with the kor, it may function as an antagonist, blocking the receptor and preventing its activation . This could result in changes in pain perception and mood.
Biochemical Pathways
If it acts on the kor, it could influence the downstream effects of this receptor, such as the release of neurotransmitters like dopamine and serotonin .
Pharmacokinetics
It has been suggested that similar compounds have good in vitro adme and in vivo pharmacokinetic characteristics . These properties can impact the bioavailability of the compound, influencing how much of the drug reaches its target and how long it remains active in the body.
Result of Action
If it acts as a kor antagonist, it could potentially reduce pain perception and alter mood .
生化分析
Biochemical Properties
2-(tetrahydro-2H-pyran-4-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression by modifying chromatin structure . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecule, thereby influencing its activity.
Cellular Effects
The effects of 2-(tetrahydro-2H-pyran-4-yl)piperazine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it can alter the expression of specific genes, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 2-(tetrahydro-2H-pyran-4-yl)piperazine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with HDAC inhibitors results in the inhibition of HDAC activity, which in turn affects gene expression by maintaining a more open chromatin structure . This compound may also influence other molecular pathways by binding to receptors or other proteins, thereby modulating their activity.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(tetrahydro-2H-pyran-4-yl)piperazine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, which can influence its efficacy and potency . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
In animal models, the effects of 2-(tetrahydro-2H-pyran-4-yl)piperazine vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Understanding the dosage thresholds is crucial for optimizing its use in therapeutic applications.
Metabolic Pathways
2-(tetrahydro-2H-pyran-4-yl)piperazine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may affect the pathways involved in energy production and utilization, thereby altering the overall metabolic state of the cell . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(tetrahydro-2H-pyran-4-yl)piperazine within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific tissues . This distribution pattern is essential for its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(tetrahydro-2H-pyran-4-yl)piperazine is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
2-(oxan-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-5-12-6-2-8(1)9-7-10-3-4-11-9/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWMDTITGPMAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


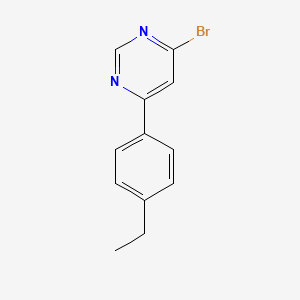
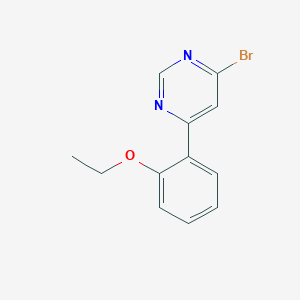
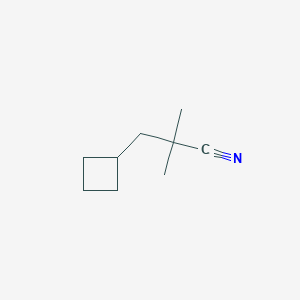


![2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B1475500.png)
![1-{[(4-Methylcyclohexyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475502.png)
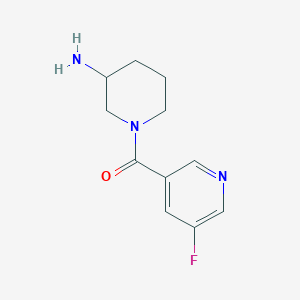
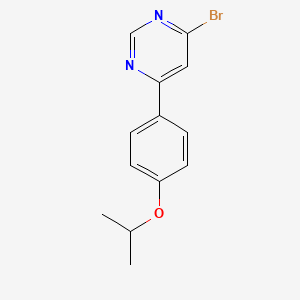
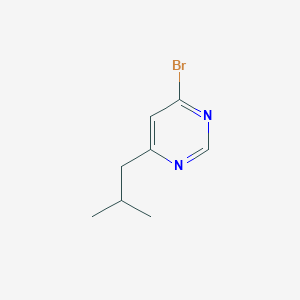


![1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475513.png)
amine](/img/structure/B1475514.png)
